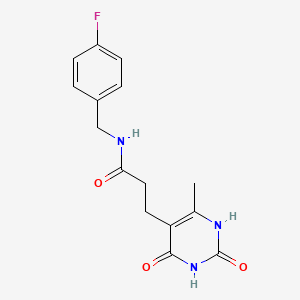
N-(4-fluorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Studies and Drug Discovery
An extensive study using 19F-nuclear magnetic resonance (NMR) spectroscopy explored the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors, highlighting the use of N-(4-fluorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide in drug discovery programs. The research focused on understanding the metabolic fate and excretion balance in rats and dogs, demonstrating the compound's primary elimination through metabolism and identifying major metabolites in urine and bile, which is critical for advancing drug development processes (Monteagudo et al., 2007).
Chemical Synthesis and Characterization
The synthesis and characterization of related chemical structures have been documented, providing insights into the methodologies for creating compounds with similar properties. For example, the synthesis of enantiomers and their subsequent analysis using various spectroscopic techniques have been reported, contributing to the broader understanding of chemical synthesis and structure-activity relationships (Xiong Jing, 2011).
Anticancer and Antidepressant Properties
Research into pyrido[2,3-d]pyrimidine derivatives, closely related to the chemical structure , has revealed potential anticancer and antidepressant activities. These compounds were evaluated for their efficacy in various pharmacological models, with some showing significant activity against cancer cell lines and depressive behaviors. This highlights the compound's relevance in developing therapeutic agents for treating diverse conditions (Zhang et al., 2016).
Antimicrobial Activity
Another study focused on the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which demonstrated significant antibacterial and antifungal activities. This research contributes to the understanding of the compound's potential in developing new antimicrobial agents, providing a basis for further exploration in this area (Helal et al., 2013).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have investigated the inhibition efficiencies of piperidine derivatives on the corrosion of iron, indicating the compound's utility in industrial applications. This research provides insights into the compound's interaction with metal surfaces and its potential as a corrosion inhibitor, which is critical for protecting materials in various industrial processes (Kaya et al., 2016).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-9-12(14(21)19-15(22)18-9)6-7-13(20)17-8-10-2-4-11(16)5-3-10/h2-5H,6-8H2,1H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSQZEQVEDZRKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)
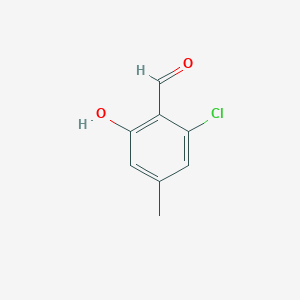
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2393460.png)
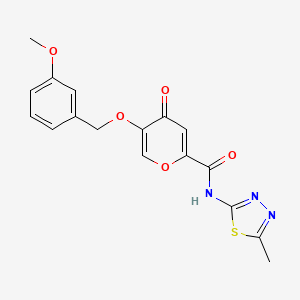
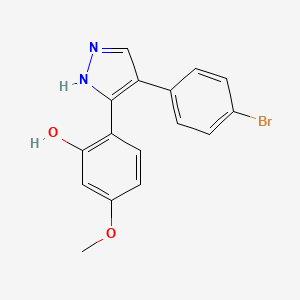
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate](/img/structure/B2393464.png)
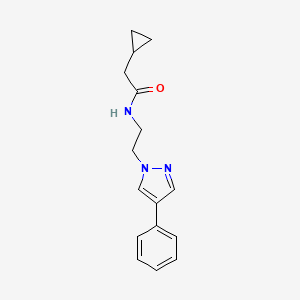

![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)
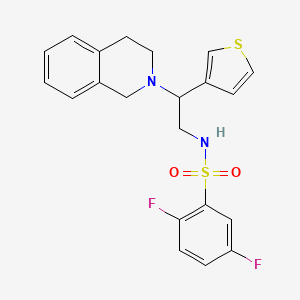
![2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2393476.png)
![2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride](/img/structure/B2393477.png)
![Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2393479.png)
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2393480.png)